molecular formula C14H12N2O B14393863 4-Methyl-6-(pyrazolo[1,5-a]pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one CAS No. 88467-85-0

4-Methyl-6-(pyrazolo[1,5-a]pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B14393863
CAS No.: 88467-85-0
M. Wt: 224.26 g/mol
InChI Key: YNHAPYBZZHGWDL-UHFFFAOYSA-N
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Description

4-Methyl-6-(pyrazolo[1,5-a]pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine moiety fused with a cyclohexa-2,4-dien-1-one ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(pyrazolo[1,5-a]pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one typically involves the cycloaddition of pyridine N-imine with alkynyl compounds followed by condensation with hydrazine . This method provides concise access to the desired compound through a series of well-defined steps.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(pyrazolo[1,5-a]pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Activated manganese dioxide in toluene at reflux temperature.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-Methyl-6-(pyrazolo[1,5-a]pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methyl-6-(pyrazolo[1,5-a]pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6-(pyrazolo[1,5-a]pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research.

Properties

CAS No.

88467-85-0

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

4-methyl-2-pyrazolo[1,5-a]pyridin-2-ylphenol

InChI

InChI=1S/C14H12N2O/c1-10-5-6-14(17)12(8-10)13-9-11-4-2-3-7-16(11)15-13/h2-9,17H,1H3

InChI Key

YNHAPYBZZHGWDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NN3C=CC=CC3=C2

Origin of Product

United States

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